molecular formula C14H16N4O B8039652 Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone

Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone

Cat. No.: B8039652
M. Wt: 256.30 g/mol
InChI Key: OMADTPOELJTWGC-UHFFFAOYSA-N
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Description

Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone is a complex organic compound characterized by the presence of multiple aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone typically involves the reaction of aziridine derivatives with appropriate aromatic precursors. One common method involves the reaction of aziridine with aromatic aldehydes or ketones under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production of aziridine derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone undergoes various chemical reactions, including:

    Ring-Opening Reactions: Due to the high ring strain in aziridine rings, the compound readily undergoes nucleophilic ring-opening reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Substitution Reactions: The aziridine rings can participate in substitution reactions, where nucleophiles replace one of the ring atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride

    Solvents: Acetonitrile, dichloromethane

    Bases: Triethylamine, sodium hydroxide

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and thiols, depending on the nucleophile used in the ring-opening reactions. Oxidation and reduction reactions yield corresponding oxidized or reduced derivatives of the compound .

Scientific Research Applications

Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone primarily involves nucleophilic ring-opening reactions. The aziridine rings are highly strained, making them susceptible to attack by nucleophiles. This leads to the formation of new bonds and the generation of various functionalized derivatives. The compound’s reactivity is further influenced by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the transition state during reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-13(16-4-5-16)11-2-1-3-12(10-11)15-14(17-6-7-17)18-8-9-18/h1-3,10H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMADTPOELJTWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)C2=CC(=CC=C2)N=C(N3CC3)N4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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